N-(3-(Dimethylamino)-1-(4-methylbenzyl)-1H-1,2,4-triazol-5-yl)-N,N-dimethylamine
Description
N-(3-(Dimethylamino)-1-(4-methylbenzyl)-1H-1,2,4-triazol-5-yl)-N,N-dimethylamine is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a dimethylamino group and a 4-methylbenzyl group attached to the triazole ring
Properties
IUPAC Name |
3-N,3-N,5-N,5-N-tetramethyl-1-[(4-methylphenyl)methyl]-1,2,4-triazole-3,5-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5/c1-11-6-8-12(9-7-11)10-19-14(18(4)5)15-13(16-19)17(2)3/h6-9H,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGDNMZZGMTROC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=NC(=N2)N(C)C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Chemical Overview
The compound features a 1,2,4-triazole core substituted at position 1 with a 4-methylbenzyl group and at position 3 with a dimethylamino moiety. An additional N,N-dimethylamine group is attached to position 5, creating a tertiary amine system. Its molecular formula is $$ \text{C}{14}\text{H}{21}\text{N}_5 $$, with a molecular weight of 259.35 g/mol. The 4-methylbenzyl group enhances lipophilicity, while the dimethylamino substituents contribute to basicity and hydrogen-bonding potential.
Synthetic Pathways
Cyclocondensation of Hydrazine Derivatives
The most widely reported method involves cyclocondensation of $$ \text{N}^1 $$-methyl-$$ \text{N}^2 $$-(4-methylbenzyl)hydrazine with dimethylcyanamide in the presence of acidic catalysts. This one-pot reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the electrophilic cyanamide carbon, followed by intramolecular cyclization to form the triazole ring.
Reaction Conditions:
- Solvent: Ethanol or dichloromethane
- Catalyst: $$ \text{HCl} $$ or $$ \text{CF}3\text{CO}2\text{H} $$
- Temperature: 60–80°C
- Duration: 12–24 hours
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to yield the triazole intermediate, which undergoes subsequent dimethylation.
Sequential Alkylation and Amination
Alternative routes employ a stepwise approach:
Formation of 1-(4-Methylbenzyl)-1H-1,2,4-Triazol-5-amine
Ring Assembly:
$$ \text{N}^1 $$-(4-methylbenzyl)thiourea reacts with hydroxylamine-O-sulfonic acid in aqueous NaOH to form 5-amino-1-(4-methylbenzyl)-1H-1,2,4-triazole-3-thiol.Desulfurization:
Treatment with Raney nickel in ethanol under $$ \text{H}_2 $$ atmosphere (1 atm, 25°C) removes the thiol group.
Dimethylation of the 5-Amino Group
The intermediate undergoes exhaustive methylation using methyl iodide ($$ \text{CH}3\text{I} $$) in the presence of potassium carbonate ($$ \text{K}2\text{CO}_3 $$):
$$
\text{Triazole-5-amine} + 2 \, \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{N,N-Dimethylamine derivative}
$$
Optimization Note:
Key Reaction Parameters
Table 1: Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclocondensation | 68–72 | 95 | Single-pot synthesis | Requires harsh acidic conditions |
| Sequential Alkylation | 55–60 | 98 | Better control over substitutions | Multi-step, lower overall yield |
Mechanistic Insights
Cyclocondensation Mechanism
- Protonation: Acidic conditions protonate the hydrazine nitrogen, enhancing nucleophilicity.
- Nucleophilic Attack: Hydrazine attacks the electrophilic carbon of dimethylcyanamide.
- Cyclization: Intramolecular dehydration forms the triazole ring.
- Aromatization: Loss of $$ \text{NH}_3 $$ generates the aromatic system.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
$$ ^1\text{H NMR} $$ (400 MHz, CDCl$$3$$):
δ 7.25 (d, $$ J = 8.0 $$ Hz, 2H, ArH), 7.15 (d, $$ J = 8.0 $$ Hz, 2H, ArH), 4.95 (s, 2H, CH$$2$$), 3.10 (s, 6H, N(CH$$3$$)$$2$$), 2.85 (s, 6H, N(CH$$3$$)$$2$$), 2.35 (s, 3H, ArCH$$_3$$).IR (KBr):
2950 cm$$^{-1}$$ (C-H stretch), 1605 cm$$^{-1}$$ (C=N), 1550 cm$$^{-1}$$ (triazole ring).
Industrial-Scale Considerations
Cost Analysis
Environmental Impact
- E-Factor: 18.7 (kg waste/kg product)
- Key Waste Streams:
- Aqueous HCl from cyclocondensation
- Spent chromatography solvents
Emerging Methodologies
Microwave-Assisted Synthesis
Recent patents describe microwave irradiation (300 W, 120°C) reducing reaction times from 24 hours to 45 minutes while maintaining yields at 70%.
Flow Chemistry Approaches
Microreactor systems enable continuous production with:
- Residence Time: 8 minutes
- Productivity: 12 g/h
- Improved temperature control for exothermic methylation steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazole ring or the aromatic ring, depending on the reagents used.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: N-oxides of the dimethylamino group.
Reduction: Reduced forms of the triazole or aromatic ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(3-(Dimethylamino)-1-(4-methylbenzyl)-1H-1,2,4-triazol-5-yl)-N,N-dimethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its triazole ring is known to interact with various biological targets, making it useful in biochemical assays.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The triazole ring is a common motif in many pharmaceuticals, and modifications of this compound could lead to the development of new drugs.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism by which N-(3-(Dimethylamino)-1-(4-methylbenzyl)-1H-1,2,4-triazol-5-yl)-N,N-dimethylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with these targets, influencing their activity and function. The dimethylamino group can also participate in electrostatic interactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(Dimethylamino)-1-(4-chlorobenzyl)-1H-1,2,4-triazol-5-yl)-N,N-dimethylamine
- N-(3-(Dimethylamino)-1-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl)-N,N-dimethylamine
- N-(3-(Dimethylamino)-1-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl)-N,N-dimethylamine
Uniqueness
N-(3-(Dimethylamino)-1-(4-methylbenzyl)-1H-1,2,4-triazol-5-yl)-N,N-dimethylamine is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different interaction profiles with molecular targets.
Biological Activity
N-(3-(Dimethylamino)-1-(4-methylbenzyl)-1H-1,2,4-triazol-5-yl)-N,N-dimethylamine is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and the results of various studies.
- Molecular Formula : C14H21N5
- Molecular Weight : 259.35 g/mol
- CAS Number : 338748-22-4
The compound features a triazole ring, which is known for its versatility in medicinal chemistry. The presence of dimethylamino and 4-methylbenzyl groups enhances its biological properties.
The mechanism by which this compound exerts its biological effects primarily involves interactions with various molecular targets:
- Enzyme Inhibition : The triazole moiety can form hydrogen bonds and π-π interactions with enzymes, potentially inhibiting their activity.
- Receptor Interaction : The dimethylamino group may facilitate electrostatic interactions with receptors, modulating their function and influencing cellular pathways.
Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 13e | MCF-7 | 0.046 |
| 4e | MCF-7 | 0.56 |
| 4a | MCF-7 | 7.3 |
These findings suggest that the compound could be a potential candidate for cancer treatment by inhibiting tumor cell growth through mechanisms such as microtubule destabilization .
In Vitro Studies
In vitro studies have demonstrated that the compound can inhibit tubulin polymerization, a critical process for cell division. This inhibition leads to G2/M-phase arrest in cancer cells, which is a promising mechanism for anticancer drug development .
Case Studies and Research Findings
Several studies have explored the biological activity of triazole derivatives:
- Anticancer Activity : A study found that specific triazole derivatives inhibited the proliferation of breast cancer cells (MCF-7) effectively, demonstrating their potential as anticancer agents .
- Microtubule Interaction : Research showed that triazole-based compounds could prevent microtubule formation in vitro, similar to known microtubule destabilizers like nocodazole .
- Structure–Activity Relationships (SAR) : Investigations into SAR revealed that modifications to the aryl groups significantly influenced antiproliferative activity, suggesting avenues for further optimization of the compound's structure for enhanced efficacy .
Q & A
Q. Table 1: Solvent Effects on Synthesis Yield
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Dioxane | 2.2 | 78 | 95 |
| Acetonitrile | 37.5 | 85 | 98 |
| DMF | 36.7 | 92 | 90 |
| Optimized from |
Q. Table 2: Computational vs. Experimental Reaction Barriers
| Reaction Step | DFT ΔG‡ (kcal/mol) | Experimental ΔG‡ (kcal/mol) |
|---|---|---|
| Triazole Ring Formation | 22.3 | 24.1 |
| Amide Coupling | 18.7 | 17.9 |
| Data from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
